molecular formula C11H10ClNO2S2 B6539994 4-chloro-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1060229-77-7

4-chloro-N-(thiophen-3-ylmethyl)benzenesulfonamide

Cat. No.: B6539994
CAS No.: 1060229-77-7
M. Wt: 287.8 g/mol
InChI Key: VEZHOCZBFOHSAA-UHFFFAOYSA-N
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Description

4-chloro-N-(thiophen-3-ylmethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antimicrobial and therapeutic properties. The presence of the thiophene ring in this compound adds to its chemical versatility and potential biological activity.

Mechanism of Action

Target of Action

The primary target of 4-chloro-N-(thiophen-3-ylmethyl)benzenesulfonamide is the M2 proton channel of the H5N1 influenza A virus . This channel plays a crucial role in the viral life cycle, making it an attractive target for antiviral drugs .

Mode of Action

This compound interacts with its target by acting as an inhibitor of the M2 proton channel . This interaction disrupts the normal functioning of the channel, thereby inhibiting the replication of the virus .

Biochemical Pathways

The inhibition of the M2 proton channel disrupts the viral life cycle, preventing the virus from replicating within host cells . This affects the downstream effects of viral replication, including the production of new virus particles and the spread of the virus to other cells .

Pharmacokinetics

Similar compounds have been found to undergo first-phase oxidation reactions in human liver microsomes . This suggests that the compound may be metabolized in the liver, which could impact its bioavailability .

Result of Action

The result of the action of this compound is the inhibition of viral replication, leading to a decrease in the spread of the virus within the host . This can reduce the severity of the infection and help the host’s immune system to clear the virus .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which could impact its ability to interact with its target . Additionally, the presence of other compounds, such as other drugs or metabolites, could potentially affect the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thiophen-3-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-chlorobenzenesulfonyl chloride+thiophen-3-ylmethanamineThis compound+HCl\text{4-chlorobenzenesulfonyl chloride} + \text{thiophen-3-ylmethanamine} \rightarrow \text{this compound} + \text{HCl} 4-chlorobenzenesulfonyl chloride+thiophen-3-ylmethanamine→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(thiophen-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can oxidize the thiophene ring.

    Reduction: Reducing agents such as sodium borohydride can reduce the thiophene ring.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution: Formation of N-substituted benzenesulfonamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiophene derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-chloro-N-(thiophen-3-ylmethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science: Employed in the development of novel materials with specific electronic properties.

    Biological Studies: Studied for its interactions with biological targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(thiophen-2-ylmethyl)benzenesulfonamide
  • 4-chloro-N-(furan-3-ylmethyl)benzenesulfonamide
  • 4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide

Uniqueness

4-chloro-N-(thiophen-3-ylmethyl)benzenesulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2S2/c12-10-1-3-11(4-2-10)17(14,15)13-7-9-5-6-16-8-9/h1-6,8,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZHOCZBFOHSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCC2=CSC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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